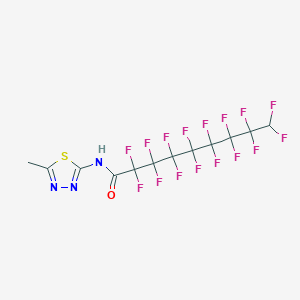
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)nonanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)nonanamide is a fluorinated organic compound The presence of multiple fluorine atoms makes it highly stable and resistant to degradation
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)nonanamide typically involves the following steps:
Fluorination: Introduction of fluorine atoms into the nonane backbone.
Formation of Thiadiazole Ring: Cyclization reaction to form the 1,3,4-thiadiazole ring.
Amidation: Coupling of the fluorinated nonane with the thiadiazole derivative to form the final amide compound.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)nonanamide can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of fluorine atoms, it can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium fluoride can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may result in the replacement of fluorine atoms with other functional groups.
科学的研究の応用
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)nonanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its stability and unique properties.
Industry: Utilized in the production of high-performance materials and coatings.
作用機序
The mechanism of action of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)nonanamide involves its interaction with specific molecular targets. The fluorine atoms enhance its binding affinity to certain enzymes or receptors, potentially modulating their activity. The thiadiazole ring may also play a role in its biological effects by interacting with cellular pathways.
類似化合物との比較
Similar Compounds
Perfluorooctanoic Acid (PFOA): Another fluorinated compound with similar stability but different applications.
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononanoic Acid: Similar fluorinated structure but lacks the thiadiazole ring.
Uniqueness
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)nonanamide is unique due to the presence of both the highly fluorinated nonane backbone and the thiadiazole ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C12H5F16N3OS |
|---|---|
分子量 |
543.23 g/mol |
IUPAC名 |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)nonanamide |
InChI |
InChI=1S/C12H5F16N3OS/c1-2-30-31-5(33-2)29-4(32)7(17,18)9(21,22)11(25,26)12(27,28)10(23,24)8(19,20)6(15,16)3(13)14/h3H,1H3,(H,29,31,32) |
InChIキー |
AAVUPFITHBSLHT-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=C(S1)NC(=O)C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-Isobutoxycarbonyl-phenylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12462011.png)
![1-(4-chlorophenyl)-1-oxopropan-2-yl 2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B12462013.png)
![N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B12462020.png)



![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl benzoate](/img/structure/B12462033.png)

![5-Bromo-2-methyl-[1,3]oxazolo[5,4-B]pyridine](/img/structure/B12462047.png)
![(1R,2S)-2-[(4-carbamoylphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B12462050.png)
![2-(4-bromophenyl)-2-oxoethyl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B12462058.png)
![2-{[(3,4-Dimethylphenoxy)acetyl]amino}-5-methylbenzoic acid](/img/structure/B12462077.png)
![N-(4-chlorophenyl)-2-(3-{[(5-nitropyridin-2-yl)amino]methyl}-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl)acetamide](/img/structure/B12462080.png)

